Ethyl 4-Nitrophenyl P-ethylphosphonate

概要

説明

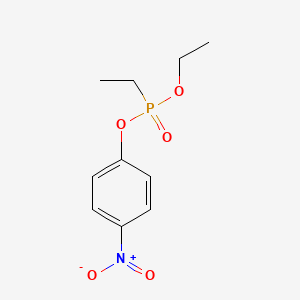

p-ニトロフェニル-O-エチル エチルホスホネートは、分子式がC10H14NO5Pである有機リン化合物です。化学、生物学、医学など、さまざまな分野で応用されています。 この化合物は、ニトロフェニル基、エチル基、エチルホスホネート部分の存在が特徴であり、これらがその独特な化学的性質に貢献しています .

製造方法

合成経路と反応条件

p-ニトロフェニル-O-エチル エチルホスホネートの合成は、一般的に、水素化ナトリウムなどの塩基の存在下で、4-ニトロフェノールと亜リン酸ジエチルを反応させることによって行われます。反応は求核置換反応によって進行し、目的の生成物が生成されます。 反応条件は、多くの場合、テトラヒドロフランなどの適切な溶媒中で反応物を数時間還流させることを含みます .

工業生産方法

p-ニトロフェニル-O-エチル エチルホスホネートの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、大型反応器と最適化された反応条件を使用し、生成物の収率と純度を高くします。 連続フロー反応器と自動化システムを使用することで、生産プロセスの効率とスケーラビリティを向上させることができます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of P-Nitrophenyl-O-ethyl ethylphosphonate typically involves the reaction of 4-nitrophenol with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as tetrahydrofuran, for several hours .

Industrial Production Methods

Industrial production of P-Nitrophenyl-O-ethyl ethylphosphonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

反応の種類

p-ニトロフェニル-O-エチル エチルホスホネートは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

加水分解: 一般的な試薬には、塩酸や水酸化ナトリウムなどがあり、反応は通常高温で行われます.

求核置換反応: メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬が使用され、反応は通常、テトラヒドロフランなどの有機溶媒中で行われます.

生成される主要な生成物

科学研究への応用

p-ニトロフェニル-O-エチル エチルホスホネートには、いくつかの科学研究への応用があります。

科学的研究の応用

Key Reactions

- Hydrolysis : Under acidic or basic conditions, it hydrolyzes to yield phosphonic acid derivatives.

- Nucleophilic Substitution : The compound reacts with various nucleophiles to form substituted products .

Scientific Research Applications

Ethyl 4-Nitrophenyl P-ethylphosphonate is primarily recognized for its role as a reversible inhibitor of cholinesterase enzymes. This inhibition affects neurotransmission by increasing acetylcholine levels in synaptic clefts, which can lead to various physiological effects.

Applications in Chemistry

- Reagent in Organic Synthesis : It serves as a precursor for synthesizing other organophosphorus compounds .

- Study of Reaction Mechanisms : Research has focused on its interactions with nucleophiles, providing insights into its behavior in different chemical contexts .

Applications in Biology

- Cholinesterase Inhibition : Its ability to inhibit cholinesterase makes it a candidate for studying cholinergic systems and their disorders. This property has implications for developing treatments for conditions like glaucoma .

- Enzyme Inhibition Studies : this compound's interactions with cholinergic receptors suggest potential therapeutic applications related to cholinergic dysregulation .

Applications in Medicine

- Therapeutic Research : The compound is being explored for its potential use in therapies targeting cholinergic pathways, particularly for neurological disorders .

- Pesticide Development : Its enzyme inhibition properties are being investigated for developing new pesticides that target similar pathways in pests .

Comparative Analysis with Related Compounds

The following table summarizes key comparisons between this compound and related organophosphorus compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| This compound | Contains nitrophenyl and ethyl groups | Reversible inhibitor of cholinesterase |

| Diethyl 4-nitrophenyl phosphate | Two ethyl groups on phosphorus | More potent cholinesterase inhibitor |

| O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate | Thioate group instead of oxygen | Different reactivity due to sulfur presence |

| Ethyl phenyl phosphate | Lacks nitro group; simpler structure | Less biological activity compared to nitro derivatives |

Case Studies

-

Cholinesterase Inhibition Study :

A study demonstrated that this compound effectively inhibited cholinesterase activity in vitro, leading to increased acetylcholine levels. This suggests potential therapeutic applications in treating diseases characterized by cholinergic dysfunction . -

Pesticide Development Research :

Research indicated that this compound could serve as a prototype for new pesticide formulations targeting cholinergic pathways in agricultural pests. Its ability to inhibit specific enzymes offers a strategic advantage in pest control strategies .

作用機序

p-ニトロフェニル-O-エチル エチルホスホネートは、主にコリンエステラーゼ酵素の阻害によってその効果を発揮します。この化合物は酵素の活性部位に結合し、アセチルコリンの加水分解を阻害します。これにより、シナプス結合部におけるアセチルコリンの蓄積が起こり、神経伝達時間が長くなります。 阻害は多くの場合不可逆的であり、強力な阻害剤となっています .

類似化合物との比較

類似化合物

エチル p-ニトロフェニル フェニルホスホノチオネート: 構造は似ていますが、酸素原子の代わりに硫黄原子を含んでいます.

エチル p-ニトロフェニル ベンゼンチオホスホネート: 作用機序が類似している別の関連化合物です.

独自性

p-ニトロフェニル-O-エチル エチルホスホネートは、その官能基の特定の組み合わせによって独特であり、これは独特な化学的性質と反応性を付与します。 この化合物は、強力なコリンエステラーゼ阻害剤として作用する能力が、他の類似化合物と区別され、研究と工業的用途の両方で価値があります .

生物活性

Ethyl 4-nitrophenyl P-ethylphosphonate (ENPEP) is an organophosphorus compound recognized for its biological activity, particularly as a reversible inhibitor of cholinesterase enzymes. This article explores its biological activity, mechanisms of action, potential applications, and comparative studies with similar compounds.

Chemical Structure and Properties

ENPEP has the molecular formula CHNOP and features both ethyl and nitro functional groups. Its structure contributes to its reactivity and biological activity, particularly in cholinergic signaling pathways.

ENPEP primarily functions as a cholinesterase inhibitor , which has significant implications for neurotransmission. Cholinesterases are crucial for breaking down acetylcholine, a neurotransmitter involved in muscle contraction and other nervous system functions. By inhibiting these enzymes, ENPEP can lead to increased levels of acetylcholine in synaptic clefts, which may result in cholinergic overstimulation and various neurological effects .

Effects on Cholinergic Signaling

The inhibition of cholinesterase by ENPEP affects both presynaptic and postsynaptic cholinergic receptors, suggesting a broader influence on cholinergic signaling pathways. This mechanism can potentially lead to symptoms associated with cholinergic toxicity, including muscle spasms, respiratory distress, and other neurological disturbances.

Case Studies

- Neurotoxic Effects : Research has indicated that ENPEP exhibits delayed neurotoxic effects typical of some organophosphorus compounds. In studies involving animal models, the phosphorylation of specific sites in nervous tissue was observed shortly after dosing, leading to long-term neurotoxic outcomes .

- Reactivation Studies : Studies have focused on the reactivation of erythrocyte cholinesterase inhibited by ENPEP using oximes. These investigations highlight the potential for therapeutic interventions following exposure to organophosphorus compounds .

- Comparative Toxicity : ENPEP has been compared with other organophosphorus compounds in terms of its inhibitory potency on cholinesterases. For instance, it was found to be less potent than diethyl 4-nitrophenyl phosphate but more effective than simpler organophosphate structures .

Applications

Given its biological activity, ENPEP is being explored for various applications:

- Pesticide Development : Due to its ability to inhibit cholinesterase, ENPEP may serve as a prototype for developing new pesticides targeting cholinergic pathways in pests.

- Therapeutic Research : The compound's interactions with cholinergic systems make it a candidate for studying treatments for conditions related to cholinergic dysregulation.

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between ENPEP and related organophosphorus compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| This compound | Contains nitrophenyl and ethyl groups | Reversible inhibitor of cholinesterase |

| Diethyl 4-nitrophenyl phosphate | Two ethyl groups on phosphorus | More potent cholinesterase inhibitor |

| O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate | Thioate group instead of oxygen | Different reactivity due to sulfur presence |

| Ethyl phenyl phosphate | Lacks nitro group; simpler structure | Less biological activity compared to nitro derivatives |

特性

IUPAC Name |

1-[ethoxy(ethyl)phosphoryl]oxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14NO5P/c1-3-15-17(14,4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUJMEYKYHETBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048843 | |

| Record name | Ethyl 4-nitrophenyl ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-71-4 | |

| Record name | Ethyl 4-nitrophenyl P-ethylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenyl-O-ethyl ethylphosphonate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-nitrophenyl ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-NITROPHENYL-O-ETHYL ETHYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H39MRI1X2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。